

Pharmacological profile and receptor binding affinity of Brolamfetamine.

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Compound of Interest

Compound Name: Brolamfetamine

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The Pharmacological Profile of Brolamfetamine (DOB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brolamfetamine, also known as DOB (2,5-dimethoxy-4-bromoamphetamine), is a potent psychedelic compound belonging to the substituted amphetamine class. Its pharmacological activity is primarily mediated by its interaction with serotonin receptors, particularly the 5-HT₂ subfamily. This technical guide provides an in-depth overview of the pharmacological profile of **Brolamfetamine**, with a focus on its receptor binding affinity, functional activity, and the experimental methodologies used for their determination. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams.

Introduction

Brolamfetamine (DOB) is a classical serotonergic hallucinogen first synthesized by Alexander Shulgin.^[1] It is recognized for its high potency and long duration of action.^[1] The psychedelic effects of **Brolamfetamine** are primarily attributed to its agonist activity at the serotonin 2A (5-HT_{2A}) receptor.^{[1][2]} Due to its selectivity for the 5-HT₂ receptor subfamily, DOB is frequently utilized as a research tool to investigate the function of these receptors.^{[1][3]} This document

serves as a comprehensive resource for professionals in the fields of pharmacology and drug development, detailing the current understanding of **Brolamfetamine**'s molecular interactions and physiological effects.

Receptor Binding Affinity

The affinity of **Brolamfetamine** for various neurotransmitter receptors has been characterized through radioligand binding assays. The data consistently demonstrate a high affinity for the 5-HT₂ family of receptors, with lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Affinities (K_i) of **Brolamfetamine** (DOB)

Receptor	Ki (nM)	Notes
Serotonin Receptors		
5-HT _{2A}	59[2]	High affinity; primary target for psychedelic effects.
5-HT _{2B}	-	Agonist activity reported, specific Ki values not consistently found in reviewed literature.
5-HT _{2C}	-	Agonist activity reported, specific Ki values not consistently found in reviewed literature.
5-HT _{1A}	2,550 - 7,904	Low affinity.
5-HT _{1B}	941	Low affinity.
5-HT _{1D}	636	Low affinity.
5-HT _{1E}	556 - 1,427	Low affinity.
Other Receptors		
TAAR1 (human)	-	Very weak agonist.[1][3]
TAAR1 (rhesus monkey)	-	Weak agonist.[1][3]

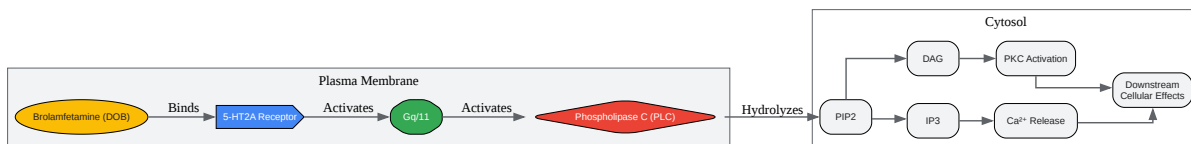
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

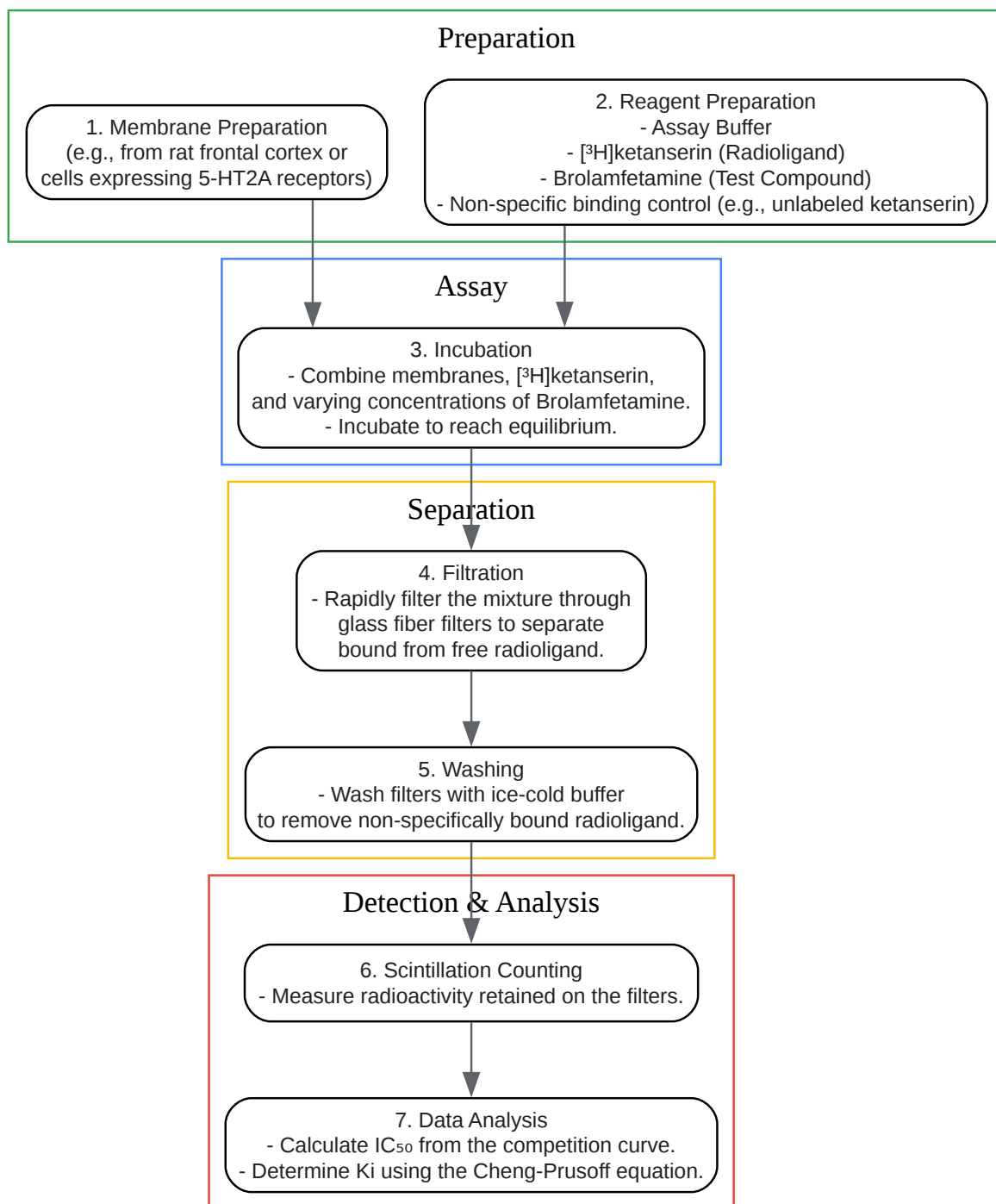
Pharmacological Profile and Mechanism of Action

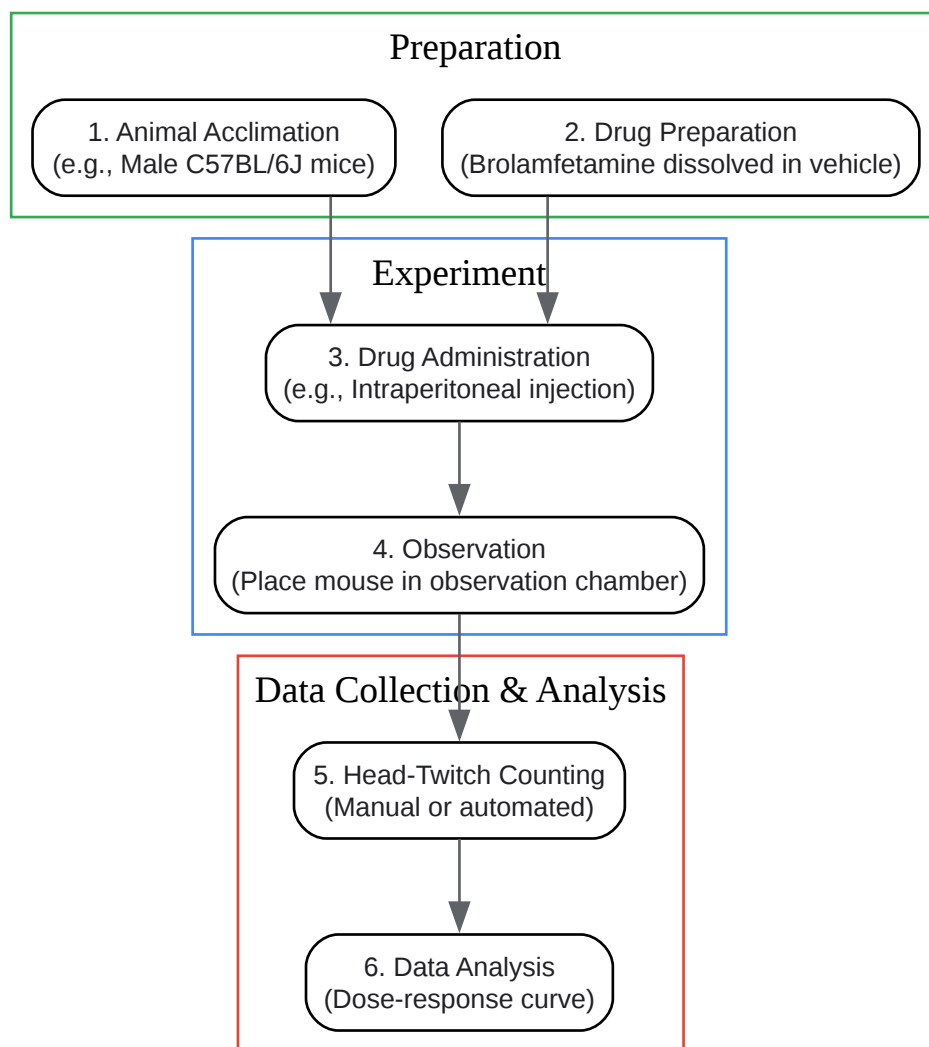
Brolamfetamine is a potent partial agonist at 5-HT_{2A} receptors.[2] The psychedelic effects are mediated through the activation of these receptors, which are highly expressed in the cerebral cortex.[3] The (R)-enantiomer of DOB is the more active stereoisomer.[1] In contrast to entactogens like MDMA, **Brolamfetamine** does not induce the release of serotonin.[1]

5-HT_{2A} Receptor Signaling Pathway

The activation of the 5-HT_{2A} receptor by **Brolamfetamine** initiates a cascade of intracellular signaling events. The 5-HT_{2A} receptor is primarily coupled to the Gq/G₁₁ family of G proteins. Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be fundamental to the psychedelic effects of **Brolamfetamine**.







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